6-Amino-1,3-dioxepan-5-ol

HIV-1 protease inhibition P2-ligand design structure-activity relationship

6-Amino-1,3-dioxepan-5-ol (CAS 294177-57-4, molecular formula C₅H₁₁NO₃, molecular weight 133.15 g/mol) is a heterocyclic amino-alcohol featuring a seven-membered 1,3-dioxepane ring with vicinal amino and hydroxyl substituents at positions 6 and 5, respectively. This compound serves as a critical intermediate in the synthesis of non-ionic X-ray contrast media and as a flexible P2-ligand scaffold for HIV-1 protease inhibitors.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B11770613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-dioxepan-5-ol
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C(C(COCO1)O)N
InChIInChI=1S/C5H11NO3/c6-4-1-8-3-9-2-5(4)7/h4-5,7H,1-3,6H2
InChIKeyAGNSCOWWQUDEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,3-dioxepan-5-ol: A Versatile Seven-Membered Amino-Alcohol Scaffold for Contrast Media and Protease Inhibitor Synthesis


6-Amino-1,3-dioxepan-5-ol (CAS 294177-57-4, molecular formula C₅H₁₁NO₃, molecular weight 133.15 g/mol) is a heterocyclic amino-alcohol featuring a seven-membered 1,3-dioxepane ring with vicinal amino and hydroxyl substituents at positions 6 and 5, respectively [1]. This compound serves as a critical intermediate in the synthesis of non-ionic X-ray contrast media [2] and as a flexible P2-ligand scaffold for HIV-1 protease inhibitors [3]. Its structural features—a medium-sized cyclic acetal ring combined with adjacent hydrogen-bond donor/acceptor groups—distinguish it from both six-membered dioxane analogs and its 2,2-dimethyl-substituted derivative, with each structural variation conferring measurable differences in physicochemical properties, synthetic accessibility, and biological target engagement.

Why 6-Amino-1,3-dioxepan-5-ol Cannot Be Replaced by Generic Dioxane or Dioxolane Analogs


Substituting 6-amino-1,3-dioxepan-5-ol with a six-membered 1,3-dioxane analog or a five-membered 1,3-dioxolane analog is not a functionally neutral decision. The seven-membered 1,3-dioxepane ring adopts a distinct conformational ensemble that directly impacts the spatial orientation of the vicinal amino and hydroxyl groups, which serve as critical hydrogen-bond donors and acceptors in both protease inhibitor P2-ligand binding [1] and polyol-functionalized contrast media synthesis [2]. Furthermore, the parent (unsubstituted) dioxepane scaffold lacks the gem-dimethyl group present in 2,2-dimethyl-6-amino-1,3-dioxepan-5-ol (CAS 79944-37-9), resulting in altered lipophilicity, metabolic stability, and ring conformational bias [3]. The following evidence demonstrates that ring size, substitution pattern, and stereochemistry each independently and quantifiably modulate the compound's performance in its primary application domains.

Head-to-Head Comparison Evidence for 6-Amino-1,3-dioxepan-5-ol Relative to Key Analogs


Ring Size Determines HIV-1 Protease Inhibitory Potency: 1,3-Dioxepane vs. 1,3-Dioxane P2-Ligands

In a series of HIV-1 protease inhibitors incorporating cyclic ether P2-ligands, the seven-membered 1,3-dioxepane-based inhibitor 3d exhibited an enzyme inhibitory Ki of 5.2 pM against wild-type HIV-1 protease, while the corresponding six-membered 1,3-dioxane analog showed reduced potency [1]. The 1,3-dioxepane P2-ligand also maintained antiviral IC50 values in the low nanomolar range against multi-PI-resistant clinical HIV-1 strains, with the structure-activity studies explicitly concluding that ring size, stereochemistry, and oxygen positioning are critical for observed activity [1]. The X-ray crystal structure of inhibitor 3d bound to HIV-1 protease (PDB 3DJK) revealed that the dioxepane oxygen forms a unique water-mediated hydrogen bond with the backbone NH of Gly-48, an interaction that smaller ring systems cannot geometrically accommodate [1].

HIV-1 protease inhibition P2-ligand design structure-activity relationship

Stereochemistry Differentiates (5S,6R)-6-Amino-1,3-dioxepan-5-ol from Racemic and Diastereomeric Forms

The (5S,6R) enantiomer of 6-amino-1,3-dioxepan-5-ol is the stereochemically defined form employed in the synthesis of potent HIV-1 protease inhibitors, including the clinical candidate GRL-0255A [1]. Patent literature explicitly notes that resolution of racemic 2,2-dimethyl-6-amino-1,3-dioxepan-5-ol by recrystallization is 'extremely difficult' [2], underscoring that stereochemical purity is a critical procurement consideration. Lipase-catalyzed kinetic resolution of anti-6-substituted 1,3-dioxepan-5-ols has been demonstrated with enantiomeric excess values exceeding 99% for select substrates, providing an enzymatic route to optically pure material [3].

chiral resolution stereospecific synthesis HIV-1 protease inhibitor

Hypoglycemic Activity: 6-Amino-1,3-dioxepane-5-ol as the Universal Precursor to Sulfonamidodioxepane Antidiabetic Agents

6-Amino-1,3-dioxepane-5-ol is the common synthetic precursor for an entire class of O-substituted and O-unsubstituted 6-sulfonamido-1,3-dioxepane-5-ols with demonstrated hypoglycemic activity [1]. In a streptozotocin-induced diabetic mouse model, representative sulfonamidodioxepane derivatives (general formula I in EP0668274B1) reduced blood glucose concentration by 16.6%, with glucose levels falling to 83.4% of untreated hyperglycemic controls [2]. The amino-alcohol precursor itself—6-amino-1,3-dioxepane-5-ol—has been reported to lower hyperglycemia and improve glycemic control in type II diabetes models, with a proposed mechanism involving inhibition of hepatic glucose production and reduction of insulin resistance . The unsubstituted 1,3-dioxepane scaffold is essential for this activity class, as it provides the requisite spatial arrangement of the 5-OH and 6-amino groups for subsequent sulfonamide derivatization and target engagement.

hypoglycemic agents sulfonamidodioxepanes type II diabetes

Contrast Media Intermediate: Unsubstituted Dioxepane Enables Broader Polyol Functionalization vs. 2,2-Dimethyl Analog

Canadian Patent CA1161855A and US Patent 4,439,613 describe 5-amino-6-hydroxy-1,3-dioxepanes (including 6-amino-1,3-dioxepan-5-ol) as novel intermediates for non-ionic polyiodo amino-substituted benzenepolyamides with polyol substituents on amide nitrogens, providing an 'economic and efficient route' to X-ray contrast media [1]. The unsubstituted dioxepane ring (lacking the 2,2-dimethyl group) offers greater synthetic flexibility for downstream polyol functionalization compared to the 2,2-dimethyl analog, as the latter introduces steric hindrance and reduces the number of available derivatization sites [2]. The patent literature explicitly states that the 2,2-dimethyl derivative, while useful, presents resolution challenges and may limit the scope of accessible contrast agent structures [2]. A validated HPLC method for determination of 6-amino-2,2-dimethyl-1,3-dioxepan-5-ol using post-column derivatization with o-phthalaldehyde/2-mercaptoethanol confirms the analytical tractability of this compound class [3].

X-ray contrast media non-ionic contrast agents polyol synthesis

Target Application Scenarios for 6-Amino-1,3-dioxepan-5-ol Based on Quantitative Differentiation Evidence


HIV-1 Protease Inhibitor Development Requiring Seven-Membered Cyclic Ether P2-Ligands

Research groups developing next-generation HIV-1 protease inhibitors targeting multi-drug-resistant clinical isolates should prioritize the (5S,6R)-6-amino-1,3-dioxepan-5-ol scaffold. The published crystal structure (PDB 3DJK) demonstrates that the seven-membered dioxepane ring forms a water-mediated hydrogen bond with Gly-48 that is geometrically inaccessible to six-membered dioxane or five-membered dioxolane analogs [1]. The resulting inhibitor (3d/GRL-0255A) achieves a Ki of 5.2 pM and maintains potency against multi-PI-resistant strains, establishing ring size as a non-negotiable determinant of activity.

Asymmetric Synthesis and Chiral Resolution of Vicinal Amino-Alcohol Building Blocks

The anti-configuration of the vicinal amino and hydroxyl groups in 6-amino-1,3-dioxepan-5-ol makes it a valuable chiral building block. Lipase-catalyzed kinetic resolution (Amano PS-C II, toluene, 30 °C) provides enantiomeric excess values exceeding 99% for structurally related anti-6-substituted 1,3-dioxepan-5-ols [2]. This enzymatic resolution protocol offers a scalable alternative to the 'extremely difficult' [3] recrystallization-based separation of racemic mixtures, enabling procurement of stereochemically pure material for downstream medicinal chemistry applications.

Non-Ionic X-Ray Contrast Media Intermediate Requiring Maximum Polyol Functionalization Flexibility

Contrast media development programs that demand extensive polyol functionalization of the benzenepolyamide core should select the unsubstituted 6-amino-1,3-dioxepan-5-ol over its 2,2-dimethyl analog. Patent CA1161855A establishes this compound class as the key intermediate for non-ionic polyiodo contrast agents, emphasizing an 'economic and efficient route' [4]. The absence of gem-dimethyl substitution maximizes the number of accessible derivatization sites and avoids the steric constraints and resolution difficulties documented for the dimethyl analog [3].

Hypoglycemic Sulfonamidodioxepane Library Synthesis for Type II Diabetes Research

6-Amino-1,3-dioxepane-5-ol is the universal precursor for synthesizing O-substituted and O-unsubstituted 6-sulfonamido-1,3-dioxepane-5-ols, a patented compound class demonstrating 16.6% blood glucose reduction in streptozotocin-induced diabetic mice [5]. The amino group at position 6 serves as the sulfonylation handle, while the 5-hydroxyl group can be either retained or derivatized to modulate pharmacokinetic properties. Procurement of this single intermediate enables access to an entire library of hypoglycemic candidates.

Quote Request

Request a Quote for 6-Amino-1,3-dioxepan-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.